molecular formula C24H23N3O2S2 B2658984 N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethylacetamide CAS No. 1252929-72-8

N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethylacetamide

Cat. No.: B2658984
CAS No.: 1252929-72-8
M. Wt: 449.59
InChI Key: FQFIMMFXEOFQPK-UHFFFAOYSA-N
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Description

N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethylacetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core. Key structural features include:

  • Thieno[3,2-d]pyrimidinone scaffold: A sulfur-containing heterocycle fused with a pyrimidine ring, known for its role in modulating kinase inhibition and antimicrobial activity in related compounds.
  • N-benzyl and N-ethyl substituents: These groups influence lipophilicity and steric bulk, affecting solubility and target binding .

Properties

IUPAC Name

N-benzyl-2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-2-26(15-18-9-5-3-6-10-18)21(28)17-31-24-25-20-13-14-30-22(20)23(29)27(24)16-19-11-7-4-8-12-19/h3-14H,2,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFIMMFXEOFQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethylacetamide typically involves multi-step organic reactions. One common route starts with the preparation of the thienopyrimidine core, which can be synthesized by heating thiophene-2-carboxamides in formic acid

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for better control of reaction conditions and the implementation of continuous flow chemistry to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethylacetamide involves its interaction with molecular targets such as enzymes or receptors. The thienopyrimidine core is known to bind to specific active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thienopyrimidine Derivatives with Sulfanyl-Acetamide Side Chains

Compound 1: 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide (CAS 451468-43-2)

  • Molecular Formula : C₂₂H₁₉N₃O₃S₂
  • Key Differences :
    • Replaces N-benzyl and N-ethyl groups with a 2-methoxyphenyl substituent.
    • Increased polarity due to the methoxy group, likely reducing membrane permeability compared to the target compound .

Compound 2 : 2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide (CAS 361174-99-4)

  • Molecular Formula : C₂₈H₂₈N₄O₂S₂
  • Key Differences: Incorporates a tetrahydrobenzothiophene extension on the pyrimidine ring, increasing molecular rigidity.
Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight Substituents (Acetamide Side Chain) Core Modification
Target Compound C₂₄H₂₃N₃O₂S₂ 473.62 N-benzyl, N-ethyl Thieno[3,2-d]pyrimidin
Compound 1 (451468-43-2) C₂₂H₁₉N₃O₃S₂ 437.53 N-(2-methoxyphenyl) Thieno[3,2-d]pyrimidin
Compound 2 (361174-99-4) C₂₈H₂₈N₄O₂S₂ 524.67 N-phenyl, N-isopropyl Benzothieno[2,3-d]pyrimidin

Sulfonamide and Alkyl Chain Variations

Compound Series 3 : Sulfonamide derivatives (e.g., compounds 5a–5d from )

  • General Structure : (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamides.
  • Key Findings :
    • Increasing alkyl chain length (butyramide to heptanamide) correlates with decreased melting points (e.g., 180–182°C for 5a vs. 143–144°C for 5d).
    • Longer chains enhance lipophilicity but may reduce aqueous solubility .

Relevance to Target Compound :

  • The N-ethyl group in the target compound represents a shorter alkyl chain, likely balancing solubility and membrane permeability.

Thienopyrimidines with Morpholine and Piperazine Substituents

Compound 4: 4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine ()

  • Key Features :
    • Morpholine and methanesulfonyl-piperazine groups introduce hydrogen-bonding and polar interactions.
    • Higher molecular weight (≈600 g/mol) compared to the target compound suggests distinct pharmacokinetic profiles .

Research Implications and Trends

  • Structure-Activity Relationships (SAR): The sulfanyl linkage in thienopyrimidines is critical for maintaining planar geometry, facilitating π-π stacking in kinase-binding domains. N-benzyl groups in the target compound may enhance hydrophobic interactions, as seen in analogs with similar substituents .

Biological Activity

N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethylacetamide is a synthetic organic compound notable for its unique thieno[3,2-d]pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C24_{24}H26_{26}N2_{2}O2_{2}S2_{2}, with a molecular weight of approximately 435.56 g/mol. Its structure includes a thienopyrimidine core, which contributes to its lipophilicity and potentially enhances its bioavailability.

PropertyValue
Molecular FormulaC24_{24}H26_{26}N2_{2}O2_{2}S2_{2}
Molecular Weight435.56 g/mol
Chemical StructureChemical Structure

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including:

  • Prostate Cancer (PC3)
    • The compound demonstrated potent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
  • Lung Carcinoma (A549)
    • Similar studies showed that the compound significantly reduced viability in A549 cell lines.
  • Hepatocellular Carcinoma (HepG2)
    • The compound also exhibited activity against HepG2 cells, further supporting its potential as an anticancer agent.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in cancer progression. It may inhibit key enzymes or pathways associated with tumor growth and metastasis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have indicated that it can inhibit the growth of various bacteria and fungi, making it a potential candidate for further development in treating infectious diseases.

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of thienopyrimidine derivatives found that N-benzyl derivatives exhibited significant antiproliferative effects against multiple cancer cell lines. The study highlighted the structure–activity relationship (SAR), indicating that modifications at the benzyl and ethyl positions could enhance biological activity.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thienopyrimidine compounds demonstrated that N-benzyl derivatives had considerable inhibitory effects on both Gram-positive and Gram-negative bacteria. The findings suggested a potential mechanism involving disruption of bacterial cell wall synthesis.

Q & A

Q. What are the best practices for ensuring compound stability during long-term storage?

  • Storage Protocol :
  • Lyophilize and store under argon at −80°C in amber vials .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation .

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